molecular formula C8H14O3 B13335784 2-Methyl-2-(tetrahydrofuran-3-yl)propanoic acid

2-Methyl-2-(tetrahydrofuran-3-yl)propanoic acid

Cat. No.: B13335784
M. Wt: 158.19 g/mol
InChI Key: VQLALXXSPPKNDT-UHFFFAOYSA-N
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Description

2-Methyl-2-(tetrahydrofuran-3-yl)propanoic acid is an organic compound with the molecular formula C8H14O3 It is a derivative of propanoic acid, where a methyl group and a tetrahydrofuran ring are attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(tetrahydrofuran-3-yl)propanoic acid typically involves the reaction of 2-methylpropanoic acid with tetrahydrofuran under specific conditions. One common method is the esterification of 2-methylpropanoic acid followed by a ring-opening reaction with tetrahydrofuran. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(tetrahydrofuran-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The tetrahydrofuran ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

2-Methyl-2-(tetrahydrofuran-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(tetrahydrofuran-3-yl)propanoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The tetrahydrofuran ring provides structural stability and can interact with hydrophobic regions of proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropanoic acid: Lacks the tetrahydrofuran ring, making it less structurally complex.

    Tetrahydrofuran-3-carboxylic acid: Contains the tetrahydrofuran ring but lacks the methyl group on the propanoic acid moiety.

Uniqueness

2-Methyl-2-(tetrahydrofuran-3-yl)propanoic acid is unique due to the presence of both the methyl group and the tetrahydrofuran ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2-methyl-2-(oxolan-3-yl)propanoic acid

InChI

InChI=1S/C8H14O3/c1-8(2,7(9)10)6-3-4-11-5-6/h6H,3-5H2,1-2H3,(H,9,10)

InChI Key

VQLALXXSPPKNDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCOC1)C(=O)O

Origin of Product

United States

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